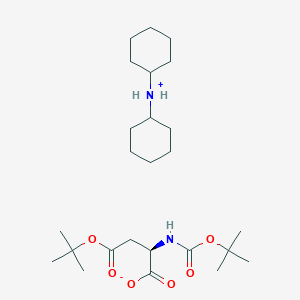

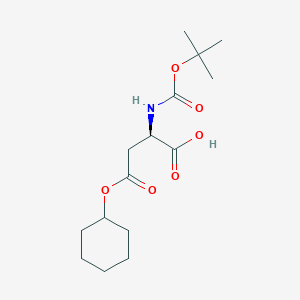

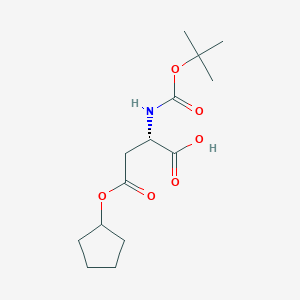

Boc-asp(ocpent)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

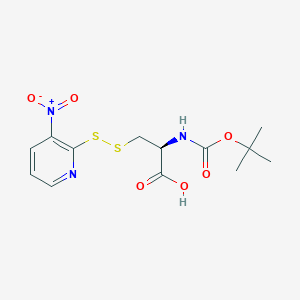

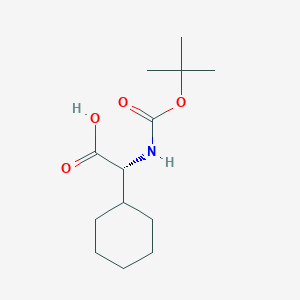

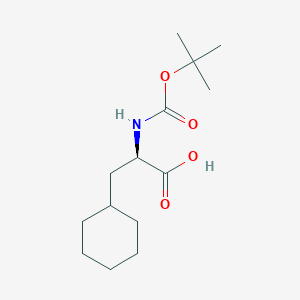

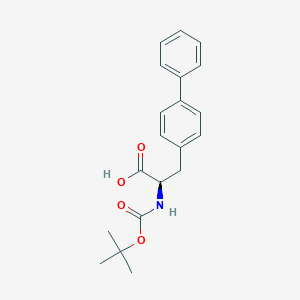

“Boc-asp(ocpent)-OH” is a derivative of aspartic acid . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is used as the Nα-amino protecting group in peptide synthesis .

Synthesis Analysis

The synthesis of dipeptide systems, such as “Boc-asp(ocpent)-OH”, can be achieved through a TiCl4-assisted condensation reaction . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnishes the corresponding dipeptides with high yields and diastereoselectivity . Another method involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

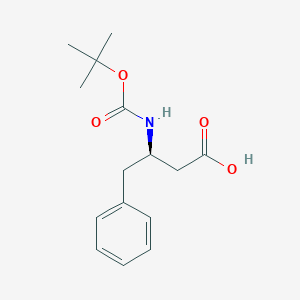

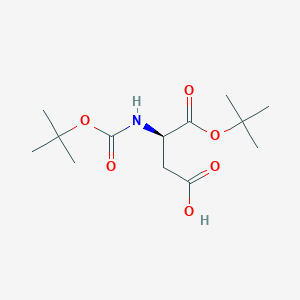

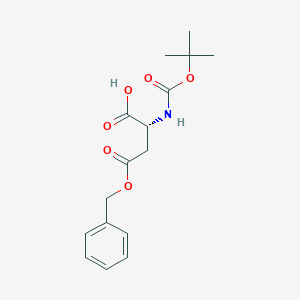

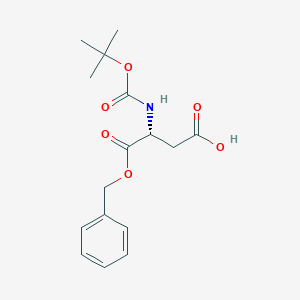

Molecular Structure Analysis

The molecular structure of “Boc-asp(ocpent)-OH” is characterized by the presence of the Boc group, which is stable towards most nucleophiles and bases .

Chemical Reactions Analysis

The chemical reactions involving “Boc-asp(ocpent)-OH” primarily involve the formation of the peptide bond . The use of titanium tetrachloride as a condensing agent has been shown to be successful for the synthesis of dipeptide systems .

Physical And Chemical Properties Analysis

“Boc-asp(ocpent)-OH” has a molecular weight of 301.34 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 301.15253745 g/mol . It has a topological polar surface area of 102 Ų .

科学的研究の応用

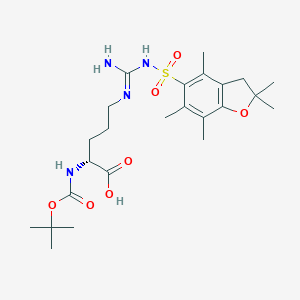

Peptide Synthesis and Modifications

Boc-asp(ocpent)-OH, as a protected amino acid derivative, is primarily used in the synthesis of peptides. The protective group (Boc) is employed to prevent unintended reactions during peptide synthesis. For instance, in the study of the synthesis of protected hexapeptide sequences of human fibrinopeptide-A, Boc-asp(ocpent)-OH was utilized to ensure selective reaction processes (Channabasavaiah & Sivanandaiah, 1973). Similarly, the synthesis of partially protected heptapeptide corresponding to bovine pancreatic ribonuclease was carried out using a protective scheme involving Boc-based protection (Hoogerhout, Schattenkerk, & Kerling, 2010).

Amide Group Hydrolysis

In the research of amide group hydrolysis in Asn/Gln-containing peptides, Boc-asp(ocpent)-OH and related compounds were saponified to yield Asp/Glu-containing peptides. This study highlighted the chemical transformations and intermediate formations during the hydrolysis process, showcasing the significance of Boc-asp(ocpent)-OH in understanding peptide chemistry (Onoprienko, Yelin, & Miroshnikov, 2000).

Solid Phase-Mediated Cyclization

The solid-phase synthesis of cyclic peptides, which is crucial in drug development and biochemical studies, involves Boc-asp(ocpent)-OH. It was observed that using Boc-based protection schemes can lead to epimerization, which is a significant consideration in the synthesis process. This research aids in understanding the challenges and solutions in peptide cyclization (Valero, Giralt, & Andreu, 1996).

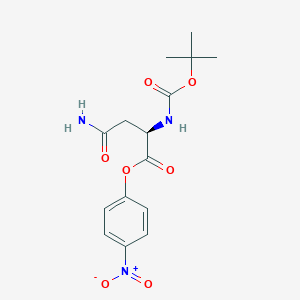

Catalytic Activity in Hydrolysis

In the study of catalytic activities of peptides, Boc-asp(ocpent)-OH derivatives were used to investigate the hydrolysis of p-nitrophenyl acetate. This research provides insights into the catalytic roles of peptides and the influence of specific amino acid sequences on these activities (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Synthesis of Phosphorylated Peptides

Boc-asp(ocpent)-OH has been used in the synthesis of phosphorylated peptides, which are essential in studying protein function and signaling pathways. The synthesis of Boc-Abu(PO3Me2)-OH from Boc-asp(ocpent)-OH demonstrates the versatility of this compound in creating complex phosphorylated peptides (Tong, Perich, & Johns, 1992).

特性

IUPAC Name |

(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNUOIDFRKKMRF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-asp(ocpent)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。